

Application Notes and Protocols: Imaging Cy3-PEG8-Alkyne Labeled Proteins by Confocal Microscopy

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Compound of Interest

Compound Name: Cy3-PEG8-Alkyne

Cat. No.: B12371608

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These application notes provide a comprehensive guide to labeling proteins with **Cy3-PEG8-Alkyne** and their subsequent visualization using confocal microscopy. The protocols detailed below leverage the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This method is ideal for a variety of applications, including protein tracking, localization, and quantification in complex biological samples.^{[1][2]}

The core of this technique is a two-step process. First, a small, bio-orthogonal azide group is incorporated into the protein of interest. This can be achieved metabolically, for instance, by replacing methionine with its azide-containing analog, L-azidohomoalanine (AHA), during protein synthesis.^{[3][4]} The second step is the "click" reaction, where the azide-modified protein is covalently bonded to the **Cy3-PEG8-Alkyne** probe.^[5] The polyethylene glycol (PEG) spacer enhances the water solubility of the dye and minimizes potential steric hindrance, while the Cy3 fluorophore offers bright, photostable red fluorescence suitable for microscopic imaging.

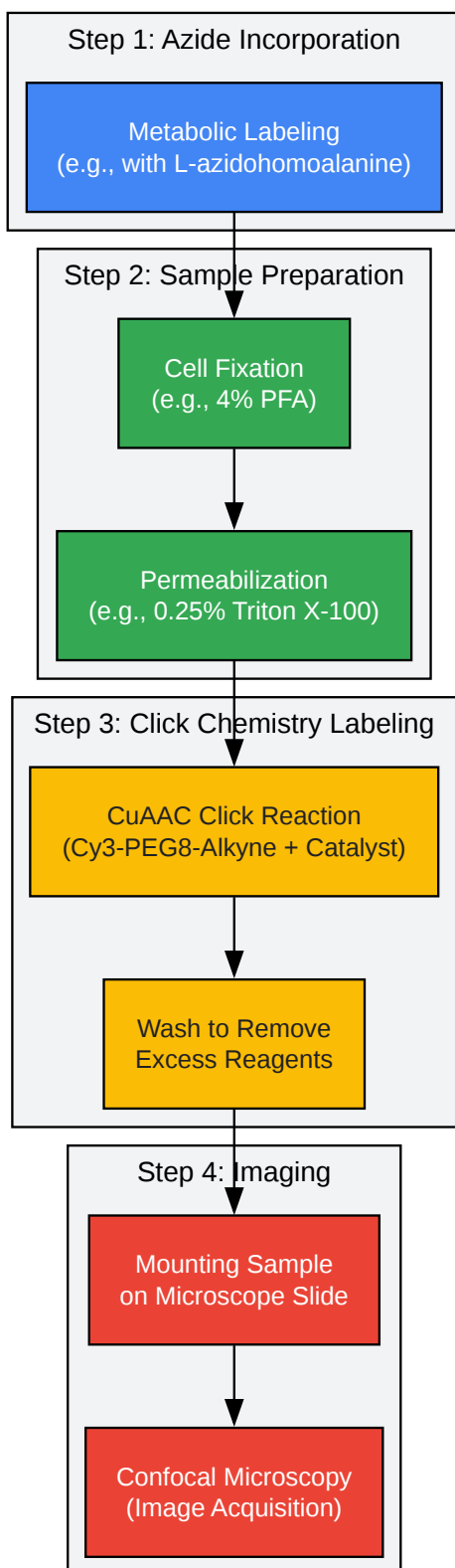
Quantitative Data: Cy3-Alkyne Specifications

The following table summarizes the key photophysical and chemical properties of the Cy3-Alkyne fluorophore. These parameters are crucial for setting up imaging equipment and for quantitative analysis.

Parameter	Value	Reference
Excitation Maximum	~553-555 nm	
Emission Maximum	~569-570 nm	
Molar Extinction Coefficient	~150,000 cm ⁻¹ M ⁻¹	
Fluorescence Quantum Yield	~0.31	
Spectrally Similar Dyes	Alexa Fluor® 555, Atto™ 555, CF® 555	
Recommended Laser Lines	532 nm, 555 nm, 561 nm, 568 nm	
Solubility	Water, DMSO, DMF	
Storage	-20°C, Desiccated, Protected from light	

Visualized Experimental Workflow

The overall process, from labeling to imaging, involves a series of sequential steps as illustrated in the workflow diagram below.

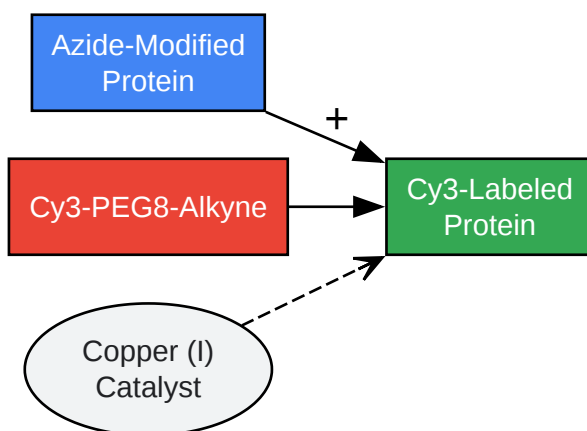


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Caption: Experimental workflow for labeling and imaging proteins.

Principle: The Click Chemistry Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly specific bio-orthogonal reaction. It forms a stable triazole linkage between the azide-modified protein and the alkyne-functionalized Cy3 dye, ensuring permanent and specific labeling.



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